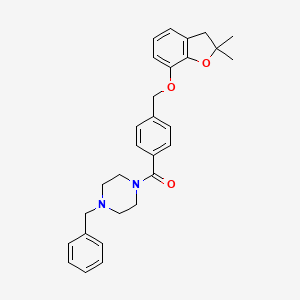
(4-Benzylpiperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone is an organic compound known for its unique chemical structure, which contains elements of both benzofuran and piperazine rings. The inclusion of these structural motifs makes the compound of significant interest in various scientific fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (4-Benzylpiperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran moiety and the piperazine ring separately, followed by a series of coupling reactions to combine these structures under controlled conditions. Common solvents such as dichloromethane, and catalysts like palladium on carbon, are used to facilitate these reactions.
Industrial Production Methods: : In an industrial setting, the compound can be synthesized through large-scale batch or continuous flow processes. Industrial production often leverages automated systems to maintain precision in reaction conditions, ensuring consistent yield and purity. Techniques like high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming products where the benzofuran ring is modified to form ketones or carboxylic acids.
Reduction: : Reduction reactions might target the carbonyl group within the methanone moiety, leading to the formation of alcohol derivatives.
Substitution: : Nucleophilic aromatic substitution can occur on the benzofuran or benzyl groups, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminium hydride or sodium borohydride.
Various nucleophiles including halides, amines, and thiols.
Major Products: : The major products from these reactions depend on the type of reaction and conditions used, but generally include derivatives of the original compound with modifications at the benzofuran, piperazine, or methanone functional groups.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of complex organic molecules due to its multifunctional structure. Biology : Explored for potential interactions with biological macromolecules, influencing studies in biochemistry. Medicine : Investigated for therapeutic properties, possibly as a precursor to pharmacologically active compounds. Industry : Utilized in the development of specialty chemicals and materials, such as in the formulation of advanced polymers or coatings.
Mechanism of Action
The compound's mechanism of action in biological systems is speculative and based on its structural motifs. It is thought to interact with specific molecular targets, such as G-protein coupled receptors or ion channels, through its piperazine moiety. This interaction may influence cellular pathways involved in neurotransmission or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazin-1-yl)(4-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)phenyl)methanone: Similar structure, slight variation in substitution pattern.
(4-Benzylpiperazin-1-yl)(4-((2,3-dihydrobenzofuran-7-yl)oxy)phenyl)methanone: Lacks the 2,2-dimethyl groups, altering its physical and chemical properties.
Uniqueness: : The presence of both benzofuran and piperazine rings in (4-Benzylpiperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone offers unique structural versatility. This duality enhances its reactivity profile and potential binding affinity in biological applications.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O3/c1-29(2)19-25-9-6-10-26(27(25)34-29)33-21-23-11-13-24(14-12-23)28(32)31-17-15-30(16-18-31)20-22-7-4-3-5-8-22/h3-14H,15-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDJOOFBJVBRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
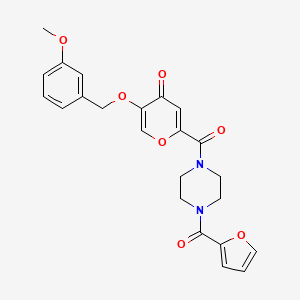
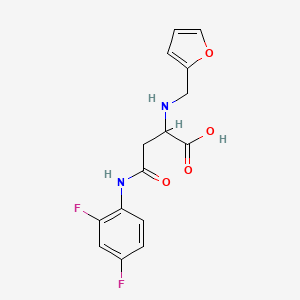
![N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2448059.png)
![N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B2448060.png)
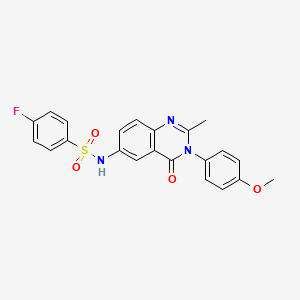
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2448065.png)
![1-[4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448067.png)

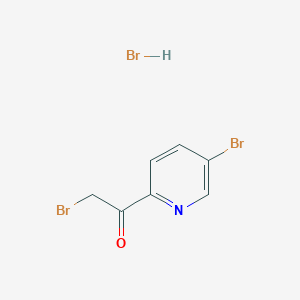
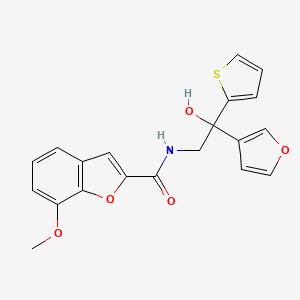
![1-methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448072.png)
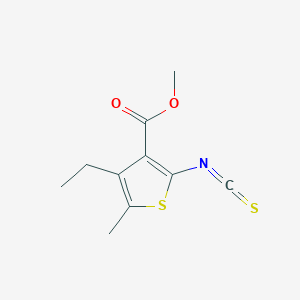
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2448074.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2448077.png)
